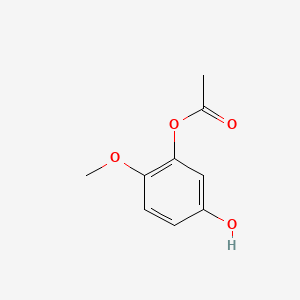

5-Hydroxy-2-methoxyphenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

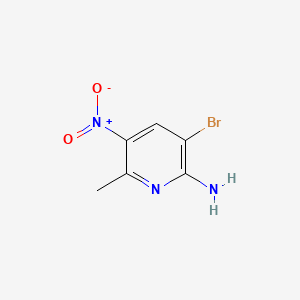

“5-Hydroxy-2-methoxyphenyl acetate” is an organic compound . It is also known as “Vanillin acetate” and has a molecular weight of 194.18 . It is used as an organic building block .

Synthesis Analysis

The synthesis of “5-Hydroxy-2-methoxyphenyl acetate” and its derivatives has been reported in several studies . For instance, one study reported the chemoselective reduction of vanillin acetate using sodium borohydride . Another study reported the design and synthesis of six compounds containing the 2-methoxyphenol moiety core structure .Molecular Structure Analysis

The molecular structure of “5-Hydroxy-2-methoxyphenyl acetate” can be represented by the linear formula: CH3CO2C6H3-4-(CHO)-2-OCH3 . The compound has a solid form and a melting point of 77-79 °C .Physical And Chemical Properties Analysis

“5-Hydroxy-2-methoxyphenyl acetate” is a solid compound with a melting point of 77-79 °C . It has a molecular weight of 194.18 and a linear formula of CH3CO2C6H3-4-(CHO)-2-OCH3 .Aplicaciones Científicas De Investigación

Metabolic Pathways in Rats : Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying metabolites that are structurally related to 5-Hydroxy-2-methoxyphenyl acetate. Their research sheds light on the metabolic pathways operative in rats for similar compounds (Kanamori et al., 2002).

Monoamine Metabolite Analysis : Studies like those by Sjöquist et al. (1973) and Swahn et al. (1976) have developed methods for determining monoamine metabolites in various human body fluids and tissues, utilizing compounds similar to 5-Hydroxy-2-methoxyphenyl acetate. These methods are crucial for understanding neurochemical changes in various physiological and pathological conditions (Sjöquist et al., 1973); (Swahn et al., 1976).

Antimitotic Agents in Cancer Research : Research by Zefirov et al. (2020) on 5-Hydroxymethyl-2-methoxyphenyl adamantane-1-acetate, a structurally related compound, indicates its role in inhibiting cell proliferation and affecting microtubules in cancer cells. This opens avenues for cancer treatment and understanding cell cycle regulation in oncology (Zefirov et al., 2020).

Photophysical and Biological Evaluation : Boscencu et al. (2017) synthesized unsymmetrical meso-tetrasubstituted phenyl porphyrins, including compounds related to 5-Hydroxy-2-methoxyphenyl acetate, for use in cancer photodynamic therapy. Their research highlights the potential of these compounds in theranostic applications for solid tumors (Boscencu et al., 2017).

Environmental Studies : Negreira et al. (2009) utilized a method involving compounds similar to 5-Hydroxy-2-methoxyphenyl acetate for the determination of UV absorbers in environmental water samples. This is vital for assessing the environmental impact of various chemical compounds (Negreira et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it may form combustible dust concentrations in air and is harmful if swallowed. It may cause an allergic skin reaction and causes serious eye irritation . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes .

Propiedades

IUPAC Name |

(5-hydroxy-2-methoxyphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-6(10)13-9-5-7(11)3-4-8(9)12-2/h3-5,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRTWUHDOCDAJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741116 |

Source

|

| Record name | 5-Hydroxy-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-methoxyphenyl acetate | |

CAS RN |

99179-72-3 |

Source

|

| Record name | 5-Hydroxy-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[2-13C]Threose](/img/structure/B584009.png)

![D-[4-13C]Threose](/img/structure/B584011.png)

![3-[(S)-1-(Methoxycarbonyl)ethyl]carbazic acid tert-butyl ester](/img/structure/B584015.png)

![[3'-13C]Thymidine](/img/structure/B584016.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)